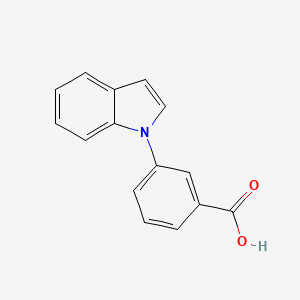

3-(1H-吲哚-1-基)苯甲酸

描述

“3-(1H-indol-1-yl)benzoic acid” is a compound that contains an indole nucleus, which is a common structure in many bioactive aromatic compounds . It is also known as "BENZOIC ACID (1H-INDOL-3-YLMETHYLENE)-HYDRAZIDE" .

Synthesis Analysis

The synthesis of indole derivatives often involves annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A study reported the synthesis of indolyl-1,2,4-oxidizable derivatives, which were evaluated as a new class of non-competitive α-glucosidase inhibitors .

Chemical Reactions Analysis

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties . A group of 3-(1H-indol-5-yl)-1,2,4-oxadiazole heterocyclic derivatives was selected in an α-glucosidase inhibition assay, leading to the discovery of indole-1 .

作用机制

Target of Action

3-(1H-indol-1-yl)benzoic acid, like many indole derivatives, is known to interact with multiple receptors, making it a versatile compound in the field of drug discovery .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which can lead to a variety of biochemical changes depending on the specific target. For instance, some indole derivatives have been found to inhibit α-glucosidase , an enzyme involved in carbohydrate metabolism.

Biochemical Pathways

Given the broad biological activities of indole derivatives, it is likely that multiple pathways could be affected . For instance, inhibition of α-glucosidase would impact carbohydrate metabolism, potentially leading to downstream effects on energy production and glucose regulation .

Result of Action

Some indole derivatives have been found to exhibit antimicrobial activity , suggesting that they may inhibit the growth of certain bacteria. Additionally, some indole derivatives have been found to inhibit α-glucosidase , which could potentially impact glucose regulation.

实验室实验的优点和局限性

3-(1H-indol-1-yl)benzoic acid has several advantages for use in lab experiments, including its relatively low cost, high purity, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

未来方向

There are several future directions for research on 3-(1H-indol-1-yl)benzoic acid, including its potential use in the development of new drugs and therapies for the treatment of cancer, inflammation, and viral infections. It may also have potential applications in materials science, such as the development of new sensors and catalysts. Further research is needed to fully understand the mechanism of action of 3-(1H-indol-1-yl)benzoic acid and its potential applications in various fields.

科学研究应用

抗炎和镇痛应用

吲哚衍生物已被报道具有显著的抗炎和镇痛活性。 与“3-(1H-吲哚-1-基)苯甲酸”结构相关的化合物在减少炎症和疼痛方面显示出有希望的结果,一些研究将它们的疗效与已确立的药物如消炎痛和塞来昔布进行了比较 .

抗癌特性

吲哚部分是用于治疗各种类型癌症的化合物中普遍存在的结构。 吲哚衍生物的独特结构使它们能够与癌细胞相互作用,可能抑制生长或诱导细胞凋亡 .

抗菌活性

吲哚衍生物也以其抗菌特性而闻名,这使得它们在开发新的抗生素和抗真菌剂方面具有价值。 它们靶向微生物细胞的能力可以用于治疗感染 .

植物生长调节

吲哚-3-乙酸是吲哚的衍生物,是一种众所周知的植物激素,它调节高等植物的生长发育。 因此,“3-(1H-吲哚-1-基)苯甲酸”可能在农业研究中用于研究植物生长发育过程 .

α-葡萄糖苷酶抑制

研究已经确定某些吲哚衍生物是有效的α-葡萄糖苷酶抑制剂,这对通过控制血糖水平来控制糖尿病很重要。 这表明“3-(1H-吲哚-1-基)苯甲酸”在糖尿病研究和治疗中具有潜在的应用 .

安全和危害

属性

IUPAC Name |

3-indol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFUTRBRAQGFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline](/img/structure/B1389437.png)

![2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389438.png)

![2,5-Dichloro-N-[2-(2-chlorophenoxy)propyl]aniline](/img/structure/B1389439.png)

![N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1389444.png)

![5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline](/img/structure/B1389447.png)

![5-Chloro-N-[2-(4-chlorophenoxy)propyl]-2-methylaniline](/img/structure/B1389448.png)

![4-Butoxy-N-{2-[2-(sec-butyl)phenoxy]butyl}aniline](/img/structure/B1389450.png)

![N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389451.png)

![3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline](/img/structure/B1389454.png)

![3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389455.png)

![N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline](/img/structure/B1389456.png)

![3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline](/img/structure/B1389458.png)

![4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline](/img/structure/B1389459.png)